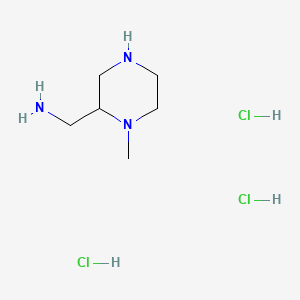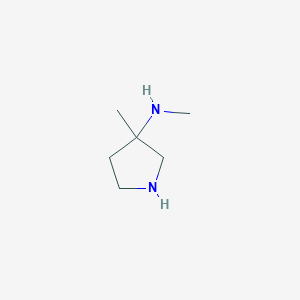
N,3-dimethyl-3-pyrrolidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-3-pyrrolidinamine: is an organic compound with the molecular formula C6H14N2 It is a tertiary amine, characterized by a pyrrolidine ring substituted with two methyl groups at the nitrogen atom and one methyl group at the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N,3-dimethyl-3-pyrrolidinamine involves the reductive amination of 3-pyrrolidinone with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the reducing agent facilitating the formation of the tertiary amine.
Alkylation: Another method involves the alkylation of 3-pyrrolidinamine with methyl iodide in the presence of a base like potassium carbonate. This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: N,3-dimethyl-3-pyrrolidinamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Although less common, reduction reactions can occur, especially in the presence of strong reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: N,3-dimethyl-3-pyrrolidinamine is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor binding. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting the central nervous system. Its structural similarity to neurotransmitters allows it to interact with various receptors and enzymes.
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N,3-dimethyl-3-pyrrolidinamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target. Its tertiary amine structure allows it to form hydrogen bonds and electrostatic interactions, influencing the activity of the target molecule. Pathways involved include neurotransmitter signaling and enzyme inhibition.
相似化合物的比较
N,1-dimethyl-3-pyrrolidinamine: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
N-methyl-3-pyrrolidinamine: Lacks one methyl group, resulting in different chemical properties and uses.
1-benzyl-N,N-dimethyl-3-pyrrolidinamine:
Uniqueness: N,3-dimethyl-3-pyrrolidinamine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance.
属性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
N,3-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7-2)3-4-8-5-6/h7-8H,3-5H2,1-2H3 |
InChI 键 |
ZEEPJWKRADHJSA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNC1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

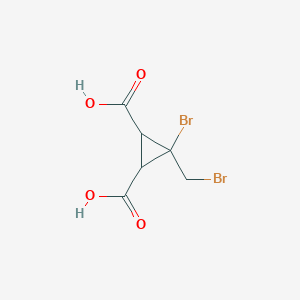
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
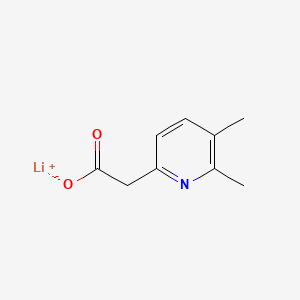
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

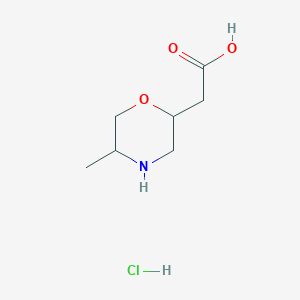
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
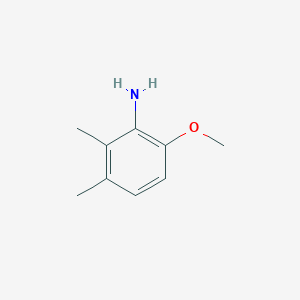
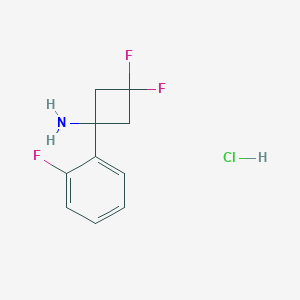

![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
